molecular formula C24H27NO4 B065927 Fmoc-N-methyl-tranexamic acid CAS No. 173690-50-1

Fmoc-N-methyl-tranexamic acid

Cat. No.: B065927
CAS No.: 173690-50-1
M. Wt: 393.5 g/mol
InChI Key: IPLFYSZHICEXRE-UHFFFAOYSA-N
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Description

Fmoc-N-methyl-tranexamic acid: is a derivative of tranexamic acid, which is a synthetic lysine analog. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids. The addition of the N-methyl group enhances the compound’s stability and bioavailability, making it a valuable tool in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-N-methyl-tranexamic acid typically involves the use of solid-phase peptide synthesis (SPPS) techniques. One common method employs 2-chlorotrityl chloride (2-CTC) resin as a temporary protective group for the carboxylic acid. The N-methylation step can be achieved using either dimethyl sulfate or methyl iodide in the Biron-Kessler method . The desired amino acids, such as Fmoc-N-methyl-threonine and Fmoc-N-methyl-beta-alanine, are synthesized with high yield and purity using these strategies .

Industrial Production Methods: Industrial production of this compound involves large-scale SPPS techniques, utilizing automated peptide synthesizers to ensure high efficiency and consistency. The process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support, followed by deprotection and cleavage steps to obtain the final product .

Mechanism of Action

The mechanism of action of Fmoc-N-methyl-tranexamic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the amino acid during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions to expose the free amine group for further functionalization . The N-methyl group enhances the stability and bioavailability of the resulting peptides, making them more resistant to enzymatic degradation .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its combination of the Fmoc protecting group and the N-methyl group, which together provide enhanced stability, bioavailability, and resistance to enzymatic degradation. This makes it a valuable tool in the synthesis of peptide-based drugs and biomaterials .

Properties

CAS No.

173690-50-1

Molecular Formula

C24H27NO4

Molecular Weight

393.5 g/mol

IUPAC Name

4-[[[2-(9H-fluoren-9-ylmethoxy)-2-oxoethyl]amino]methyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C24H27NO4/c26-23(14-25-13-16-9-11-17(12-10-16)24(27)28)29-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,16-17,22,25H,9-15H2,(H,27,28)

InChI Key

IPLFYSZHICEXRE-UHFFFAOYSA-N

SMILES

CN(CC1CCC(CC1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

C1CC(CCC1CNCC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Origin of Product

United States

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